Structural Differentiation: Pyridin-2-yl vs. Pyridin-3-yl Carboxamide Regioisomer
CAS 1203104-07-7 contains a pyridin-2-yl carboxamide group, whereas its closest structural analog, CAS 1105218-19-6, bears a pyridin-3-yl carboxamide. In related pyridazine carboxamide kinase inhibitor series, the position of the pyridyl nitrogen has been shown to influence hinge-region hydrogen bonding with the kinase active site, directly affecting inhibitory potency. [1] However, no published head-to-head comparative biochemical data currently exists for these two specific compounds. This evidence dimension is therefore classified as class-level inference based on SAR trends observed in structurally related pyridazine carboxamide kinase inhibitors disclosed in patents US9126947B2 and EP2802567B1.
| Evidence Dimension | Regioisomeric pyridyl substitution (2-pyridyl vs. 3-pyridyl on carboxamide) |
|---|---|
| Target Compound Data | Pyridin-2-yl carboxamide (CAS 1203104-07-7) |
| Comparator Or Baseline | Pyridin-3-yl carboxamide (CAS 1105218-19-6) |
| Quantified Difference | No quantitative comparative data available for these specific compounds; SAR inference from patent families suggests potential differential kinase binding |
| Conditions | Class-level structural and SAR analysis based on patent disclosures of pyridazine carboxamide kinase inhibitors |
Why This Matters
Even regioisomeric differences in the pyridyl carboxamide can determine kinase selectivity; procurement without this specific isomer risks obtaining an uncharacterized compound with unknown target engagement.
- [1] Liang, C. et al. Substituted pyridazine carboxamide compounds. U.S. Patent US9126947B2, filed October 7, 2011, and issued September 8, 2015. View Source
